trans-4-Trifluoromethyl-cyclohexylamine Hydrochloride: A Technical Guide to Physicochemical Profiling and Synthetic Workflows
trans-4-Trifluoromethyl-cyclohexylamine Hydrochloride: A Technical Guide to Physicochemical Profiling and Synthetic Workflows
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorinated aliphatic ring systems is a proven methodology for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. trans-4-Trifluoromethyl-cyclohexylamine hydrochloride (CAS: 1218943-32-8) represents a highly versatile, bifunctional building block ()[1]. By combining a basic primary amine with a highly lipophilic, electron-withdrawing trifluoromethyl (-CF3) group across a rigid cyclohexane scaffold, this compound allows drug development professionals to precisely modulate lipophilicity, enhance metabolic stability, and dictate rigid spatial geometries for target binding ()[2].
This whitepaper provides an in-depth analysis of its physicochemical properties, structural thermodynamics, and provides field-proven, self-validating protocols for its synthesis and analytical characterization.
Structural Rationale & Conformational Thermodynamics
The trans-1,4-disubstituted cyclohexane architecture is a privileged motif. In trans-4-trifluoromethyl-cyclohexylamine, the -CF3 and -NH2 groups are positioned on opposite faces of the ring. Thermodynamically, this system overwhelmingly favors the diequatorial conformation .
The -CF3 group possesses a high conformational A-value (approximately 2.1 kcal/mol), which effectively acts as a conformational anchor. It "locks" the cyclohexane ring, preventing rapid ring-flipping and avoiding severe 1,3-diaxial steric clashes. For researchers, this rigid vectorization is highly prized in structure-based drug design (SBDD) because it projects the amine functionality in a highly predictable 3D vector, thereby reducing the entropic penalty upon target binding ()[3].
Physicochemical Profile
The conversion of the volatile free base (CAS: 1073266-02-0) to the hydrochloride salt is a deliberate chemical choice. Low-molecular-weight cycloaliphatic amines are typically volatile liquids prone to atmospheric oxidation and rapid degradation. The ionic lattice of the hydrochloride salt ensures bench stability, mitigates volatility, and enhances aqueous solubility for downstream biological assays and formulation ()[4].
Table 1: Key Physicochemical Properties
| Property | Value | Rationale / Causality |
| CAS Number | 1218943-32-8 | Standardized registry for the stable hydrochloride salt form ()[1]. |
| Free Base CAS | 1073266-02-0 | Registry for the volatile liquid free base precursor ()[5]. |
| Molecular Formula | C7H13ClF3N | Represents the protonated amine (C7H12F3N·HCl). |
| Molecular Weight | 203.63 g/mol | Low MW allows for downstream elaboration without violating Lipinski's Rule of 5. |
| Physical State | White crystalline solid | The ionic bonds between the protonated amine and chloride ion yield a stable crystal lattice. |
| LogP (Free Base) | ~0.90 | The -CF3 group increases lipophilicity compared to des-fluoro analogs, aiding membrane permeation ()[6]. |
| Water Solubility | Highly Soluble (Salt) | Protonation of the amine ensures rapid dissolution in aqueous and physiological media. |
Synthetic Methodology & Isomeric Resolution
Synthesizing the pure trans isomer requires stereoselective strategies or rigorous downstream resolution. The general workflow involves the reductive amination of 4-(trifluoromethyl)cyclohexanone, followed by diastereomeric separation and salt formation ()[7].
Fig 1. Synthetic workflow for trans-4-Trifluoromethyl-cyclohexylamine HCl.
Protocol 1: Synthesis and Isolation of the Trans-Isomer HCl Salt
-
Reductive Amination: Dissolve 4-(trifluoromethyl)cyclohexanone (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol. Stir at room temperature for 1 hour to form the intermediate imine.
-
Reduction: Cool the reaction vessel to 0°C. Add sodium cyanoborohydride (NaBH3CN, 1.5 eq) portion-wise. Causality: NaBH3CN is specifically chosen because it selectively reduces the protonated iminium ion over the unreacted ketone at mildly acidic pH, preventing the formation of the corresponding alcohol.
-
Workup: Quench the reaction with 1M NaOH, extract with dichloromethane (DCM), and concentrate under reduced pressure to yield a crude cis/trans amine mixture.
-
Diastereomeric Resolution: Dissolve the crude mixture in boiling ethanol and add a resolving agent (e.g., D-tartaric acid). Causality: The trans-isomer selectively crystallizes as the tartrate salt due to differential lattice energies between the diastereomeric salts. Filter and recrystallize to >99% diastereomeric excess (d.e.).
-
Free-Basing and HCl Salt Formation: Basify the isolated tartrate salt with aqueous NaOH, extract into diethyl ether, and dry over anhydrous Na2SO4. Filter the organic layer and cool to 0°C. Dropwise, add 2M HCl in diethyl ether. The trans-4-trifluoromethyl-cyclohexylamine hydrochloride will immediately precipitate. Filter, wash with cold ether, and dry under high vacuum.
Analytical Validation (Self-Validating System)
To ensure the integrity of the stereocenter and the purity of the salt, a self-validating analytical protocol utilizing multinuclear NMR is required. This protocol directly validates the success of the diastereomeric resolution in Protocol 1.
Protocol 2: 19F and 1H NMR Stereochemical Validation
-
Sample Preparation: Dissolve 15 mg of the synthesized HCl salt in 0.6 mL of DMSO-d6. Causality: DMSO is chosen over CDCl3 to fully solvate the ionic salt and prevent peak broadening associated with ion-pair aggregation.
-
19F-NMR Acquisition (376 MHz): Run a proton-decoupled 19F spectrum.
-
Validation Logic: The -CF3 group in the equatorial position (trans isomer) presents a distinct chemical shift (typically around -73.5 ppm) compared to the axial position (cis isomer). A single, sharp singlet confirms diastereomeric purity.
-
-
1H-NMR Acquisition (400 MHz): Focus on the methine proton adjacent to the amine (H-C-NH3+).
-
Validation Logic: In the trans (diequatorial) conformation, this axial proton will exhibit large trans-diaxial coupling constants ( J≈10−12 Hz) with the adjacent axial protons on the ring. If the sample were the cis isomer, the equatorial proton would show only small equatorial-equatorial and equatorial-axial couplings ( J≈2−4 Hz). This specific J -coupling pattern provides absolute self-validation of the 3D geometry ()[8].
-
Applications in Medicinal Chemistry
The strategic incorporation of this building block into active pharmaceutical ingredients (APIs) leverages the unique properties of fluorine chemistry to overcome common pharmacokinetic liabilities.
Fig 2. Physicochemical and pharmacological impact of structural features.
-
Metabolic Shielding: The strong C-F bonds of the trifluoromethyl group resist cytochrome P450-mediated oxidation. Placing this group at the 4-position of the cyclohexyl ring effectively blocks a primary site of aliphatic hydroxylation, extending the drug's half-life ()[9].
-
Lipophilic Efficiency (LipE): The -CF3 group enhances the overall lipophilicity of the molecule, driving stronger hydrophobic interactions within the target protein's binding pocket while maintaining a low molecular weight profile, ultimately improving the ligand's LipE ()[3].
References
-
LookChem - "trans-4-Trifluoromethyl-cyclohexylamine hydrochloride CAS NO.1218943-32-8". Available at:[Link]
-
Chemsrc - "trans-4-(Trifluoromethyl)cyclohexanamine | CAS#:1073266-02-0". Available at:[Link]
-
NIH PMC - "Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Carbon Atoms". Available at:[Link]
-
MDPI - "New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodium falciparum Agents". Available at:[Link]
Sources
- 1. trans-4-Trifluoromethyl-cyclohexylamine hydrochloride, CasNo.1218943-32-8 Taizhou Elitechemie MediPharma Technology Co.,Ltd. China (Mainland) [eliechemie.lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. trans-4-(Trifluoromethyl)cyclohexylamine | 1073266-02-0 | TCI EUROPE N.V. [tcichemicals.com]
- 6. trans-4-(Trifluoromethyl)cyclohexanamine | CAS#:1073266-02-0 | Chemsrc [chemsrc.com]
- 7. cphi-online.com [cphi-online.com]
- 8. Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl- and Perfluoroalkyl-Bearing Carbons: Comparison with 19F–1H Heteronuclear Overhauser Effect Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 1073266-02-0: trans-4-(Trifluoromethyl)cyclohexanamine [cymitquimica.com]
